1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the 2-oxo-1,2-dihydropyridine carboxamide class, characterized by a pyridine ring with a ketone group at position 2 and a carboxamide substituent at position 2. The benzyl group at position 1 contains 2-chloro and 6-fluoro substituents, while the carboxamide nitrogen is linked to a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-2-28-15-10-8-14(9-11-15)24-20(26)16-5-4-12-25(21(16)27)13-17-18(22)6-3-7-19(17)23/h3-12H,2,13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZGWXJSWOOZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19ClFNO2
- Molecular Weight : 343.80 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies involving similar compounds have shown:
- Mechanism : Inhibition of specific kinases involved in cancer cell proliferation.
- Case Study : A related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model when administered orally, showcasing the potential for in vivo efficacy and favorable pharmacokinetic profiles .
Antiviral Activity
The compound's structural features suggest potential antiviral properties, particularly against HIV:
- Activity : Compounds with similar substitutions (e.g., 2-chloro-6-fluorobenzyl) have shown potent inhibitory effects against wild-type HIV-1 and clinically relevant mutants.
- Mechanism : The presence of the chloro and fluoro substituents enhances binding affinity to the HIV reverse transcriptase enzyme .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial activity:
- Antibacterial Effects : Similar compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Table 1: Summary of Biological Activities
The biological activities of the compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to interact with kinase enzymes, crucial for cancer cell signaling pathways.
- Enzyme Binding : The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to target enzymes, such as reverse transcriptase in HIV.
- Biofilm Inhibition : Some derivatives have shown activity against biofilm formation in bacterial strains, indicating potential for treating resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy moiety, contrasting with the electron-withdrawing nitro and acetyl groups in analogs . This difference likely influences solubility and receptor interactions.
Core Scaffold Variations: Compounds with a dihydroindole-sulfonamide backbone (e.g., ) show potent antimicrobial activity, suggesting that the pyridine carboxamide core in the target compound could be optimized for similar applications.
Synthetic Accessibility :
- Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving structural details of such compounds, enabling precise comparison of conformational features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
